molecular formula C5H5N5O B7810197 2-Amino-2H-purin-6-ol

2-Amino-2H-purin-6-ol

Cat. No.: B7810197
M. Wt: 151.13 g/mol
InChI Key: FIIQMAARUYCXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2H-purin-6-ol typically involves the reaction of 6-chloropurine with ammonia or amines under specific conditions. One common method includes heating 6-chloropurine with aqueous ammonia or amines in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2H-purin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2H-purin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2H-purin-6-ol involves its incorporation into nucleic acids, where it can form base pairs with cytosine instead of thymine or uracil. This mispairing can lead to mutations and disrupt normal cellular processes. Additionally, it can inhibit enzymes involved in nucleic acid metabolism, thereby exerting its antiviral and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2H-purin-6-ol is unique due to its ability to form non-standard base pairs, which makes it a valuable tool in studying mutagenesis and DNA repair mechanisms. Its structural similarity to adenine and guanine allows it to be incorporated into nucleic acids, yet its distinct properties enable it to disrupt normal base pairing and enzyme functions .

Properties

IUPAC Name

2-amino-1,2-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1,5H,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIQMAARUYCXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(NC(=O)C2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.